molecular formula C13H10ClN5O B8500846 3-(2-chloro-5-cyanopyrimidin-4-ylamino)-N-methylbenzamide

3-(2-chloro-5-cyanopyrimidin-4-ylamino)-N-methylbenzamide

Cat. No. B8500846
M. Wt: 287.70 g/mol
InChI Key: KMLGSJCXIKXSCZ-UHFFFAOYSA-N
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Patent
US09334269B2

Procedure details

To 3-amino-N-methylbenzamide (353 mg, 2.351 mmol) in DME (8 mL) at 0° C. was added N-ethyl-N-isopropylpropan-2-amine (1.024 mL, 5.88 mmol) followed by 2,4-dichloropyrimidine-5-carbonitrile (450.0 mg, 2.59 mmol). The resulting reaction mixture was allowed to warm to RT (ice melt) over 3 h, concentrated, purified using MPLC (25 g cartridge, 40 g column, 0 to 100% EtOAc-hexanes). Separation of 2- and 4-substitution products was not achieved. Fractions with both products were combined and concentrated giving about a 3:1 mixture of 3-(2-chloro-5-cyanopyrimidin-4-ylamino)-N-methylbenzamide and 3-(4-chloro-5-cyanopyrimidin-2-ylamino)-N-methylbenzamide (172.7 mg).
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
1.024 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([NH:7][CH3:8])=[O:6].C(N(C(C)C)C(C)C)C.[Cl:21][C:22]1[N:27]=[C:26]([Cl:28])[C:25]([C:29]#[N:30])=[CH:24][N:23]=1>COCCOC>[Cl:21][C:22]1[N:27]=[C:26]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([NH:7][CH3:8])=[O:6])[C:25]([C:29]#[N:30])=[CH:24][N:23]=1.[Cl:28][C:26]1[C:25]([C:29]#[N:30])=[CH:24][N:23]=[C:22]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([NH:7][CH3:8])=[O:6])[N:27]=1

Inputs

Step One
Name
Quantity
353 mg
Type
reactant
Smiles
NC=1C=C(C(=O)NC)C=CC1
Name
Quantity
1.024 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
Separation of 2- and 4-substitution products
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC=1C=C(C(=O)NC)C=CC1)C#N
Name
Type
product
Smiles
ClC1=NC(=NC=C1C#N)NC=1C=C(C(=O)NC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 172.7 mg
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09334269B2

Procedure details

To 3-amino-N-methylbenzamide (353 mg, 2.351 mmol) in DME (8 mL) at 0° C. was added N-ethyl-N-isopropylpropan-2-amine (1.024 mL, 5.88 mmol) followed by 2,4-dichloropyrimidine-5-carbonitrile (450.0 mg, 2.59 mmol). The resulting reaction mixture was allowed to warm to RT (ice melt) over 3 h, concentrated, purified using MPLC (25 g cartridge, 40 g column, 0 to 100% EtOAc-hexanes). Separation of 2- and 4-substitution products was not achieved. Fractions with both products were combined and concentrated giving about a 3:1 mixture of 3-(2-chloro-5-cyanopyrimidin-4-ylamino)-N-methylbenzamide and 3-(4-chloro-5-cyanopyrimidin-2-ylamino)-N-methylbenzamide (172.7 mg).
Quantity
353 mg
Type
reactant
Reaction Step One
Quantity
1.024 mL
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([NH:7][CH3:8])=[O:6].C(N(C(C)C)C(C)C)C.[Cl:21][C:22]1[N:27]=[C:26]([Cl:28])[C:25]([C:29]#[N:30])=[CH:24][N:23]=1>COCCOC>[Cl:21][C:22]1[N:27]=[C:26]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([NH:7][CH3:8])=[O:6])[C:25]([C:29]#[N:30])=[CH:24][N:23]=1.[Cl:28][C:26]1[C:25]([C:29]#[N:30])=[CH:24][N:23]=[C:22]([NH:1][C:2]2[CH:3]=[C:4]([CH:9]=[CH:10][CH:11]=2)[C:5]([NH:7][CH3:8])=[O:6])[N:27]=1

Inputs

Step One
Name
Quantity
353 mg
Type
reactant
Smiles
NC=1C=C(C(=O)NC)C=CC1
Name
Quantity
1.024 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
8 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
450 mg
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C#N

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified
CUSTOM
Type
CUSTOM
Details
Separation of 2- and 4-substitution products
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C(=N1)NC=1C=C(C(=O)NC)C=CC1)C#N
Name
Type
product
Smiles
ClC1=NC(=NC=C1C#N)NC=1C=C(C(=O)NC)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 172.7 mg
YIELD: CALCULATEDPERCENTYIELD 51.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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